molecular formula C13H8ClFO2 B578422 4-(3-Chlorophenyl)-2-fluorobenzoic acid CAS No. 1261929-04-7

4-(3-Chlorophenyl)-2-fluorobenzoic acid

Cat. No. B578422
CAS RN: 1261929-04-7
M. Wt: 250.653
InChI Key: MNRXPTXPQMHPAT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-fluorobenzoic acid (also known as 4-CPAFBA) is a compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. It is a member of the phenylbenzoic acid family, which is composed of aromatic compounds that are derived from benzoic acid. 4-CPAFBA has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes. In addition, it has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Environmental Persistence and Degradation

Research on chlorophenols, structurally related compounds, highlights their role as persistent environmental pollutants, often resulting from industrial processes and waste management practices. These compounds, including chlorophenols and fluorobenzoates, can serve as precursors to more harmful substances like dioxins under certain conditions, emphasizing the need for careful management and remediation strategies in waste incineration and chemical manufacturing (Peng et al., 2016). The environmental behavior of these compounds, including their potential transformation into more toxic derivatives, suggests that 4-(3-Chlorophenyl)-2-fluorobenzoic acid may also require specific attention regarding its disposal and environmental impact.

Role in Synthetic Chemistry

The study of metal(II) 2-fluorobenzoate complexes highlights the diverse structural possibilities and applications of fluorobenzoates in material science and catalysis. These complexes demonstrate a range of structures and potential for application in various fields, from catalysis to materials development (Öztürkkan & Necefoğlu, 2022). Given the structural similarity, this compound could also be explored for its potential in forming novel metal complexes with unique properties.

Potential for Bioremediation

The biodegradation of chlorophenols and related compounds by microbial action offers a potential pathway for the remediation of environmental pollutants. Microorganisms capable of degrading these compounds can mitigate their impact on ecosystems, providing a natural method for cleaning contaminated sites (Magnoli et al., 2020). Research into the microbial degradation of similar compounds may guide the development of bioremediation strategies for this compound, leveraging microbial pathways to reduce environmental persistence.

Enzymatic Degradation Approaches

The use of oxidoreductive enzymes, facilitated by redox mediators, has shown promise in the degradation of recalcitrant organic pollutants. This enzymatic approach could potentially be applied to the treatment of wastewater containing chlorinated aromatic compounds, enhancing the efficiency of degradation and expanding the range of treatable substances (Husain & Husain, 2007). Future research could explore the applicability of such enzymatic treatments to this compound, potentially offering an effective method for its removal from industrial effluents.

Mechanism of Action

properties

IUPAC Name

4-(3-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRXPTXPQMHPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681434
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-04-7
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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